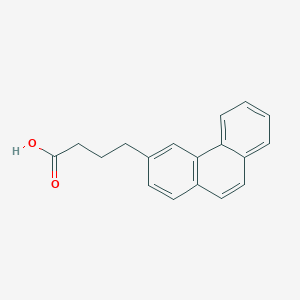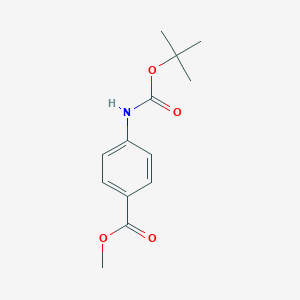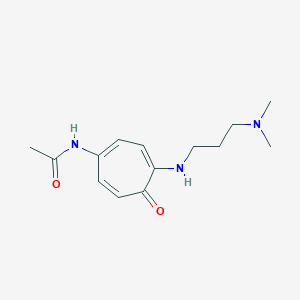
Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is a chemical compound that belongs to the class of organic compounds known as amides. It is a synthetic compound that has been widely used in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is not fully understood. However, it is known to bind to proteins and nucleic acids, leading to changes in their conformation and function. It is also known to generate reactive oxygen species upon exposure to light, which can lead to cell death.
Biochemical and physiological effects:
Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- in lab experiments is its high purity. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its potential toxicity, particularly upon exposure to light.
Future Directions
There are several future directions for research involving Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-. One area of research is the development of new photosensitizers for use in photodynamic therapy. Another area of research is the development of new fluorescent probes for studying the binding of proteins and nucleic acids. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and biotechnology.
Conclusion:
In conclusion, Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe, a photosensitizer, and a substrate for the synthesis of other compounds. Its mechanism of action is not fully understood, but it is known to bind to proteins and nucleic acids and generate reactive oxygen species upon exposure to light. It has a variety of biochemical and physiological effects, including inhibiting the activity of certain enzymes and inducing apoptosis in cancer cells. While it has several advantages for use in lab experiments, its potential toxicity should be taken into consideration. There are several future directions for research involving this compound, including the development of new photosensitizers and fluorescent probes, and further research on its mechanism of action and potential applications in medicine and biotechnology.
Synthesis Methods
The synthesis of Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- involves the reaction of 4-(3-dimethylaminopropylamino)-1,3,5-cycloheptatrien-1-one with acetic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The product is then purified using column chromatography or recrystallization. The yield of the reaction is generally high, and the purity of the final product is excellent.
Scientific Research Applications
Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe to study the binding of proteins and nucleic acids. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, it has been used as a substrate for the synthesis of other compounds.
properties
CAS RN |
15499-15-7 |
|---|---|
Product Name |
Acetamide, N-(4-((3-(dimethylamino)propyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- |
Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
N-[4-[3-(dimethylamino)propylamino]-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide |
InChI |
InChI=1S/C14H21N3O2/c1-11(18)16-12-5-7-13(14(19)8-6-12)15-9-4-10-17(2)3/h5-8H,4,9-10H2,1-3H3,(H,15,19)(H,16,18) |
InChI Key |
MGBMBEHKCRQFGA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C(=O)C=C1)NCCCN(C)C |
Canonical SMILES |
CC(=O)NC1=CC=C(C(=O)C=C1)NCCCN(C)C |
Other CAS RN |
15499-15-7 |
synonyms |
N-[4-[[3-(Dimethylamino)propyl]amino]-5-oxo-1,3,6-cycloheptatrien-1-yl]acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)

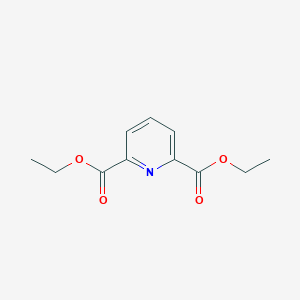

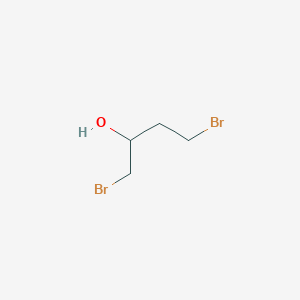

![1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B104656.png)


![8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole](/img/structure/B104667.png)
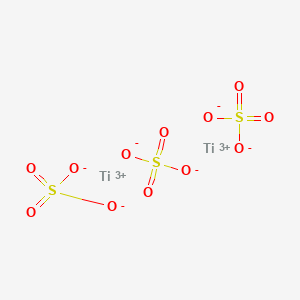
![10,11-dihydro-9H-benzo[a]anthracen-8-one](/img/structure/B104670.png)
